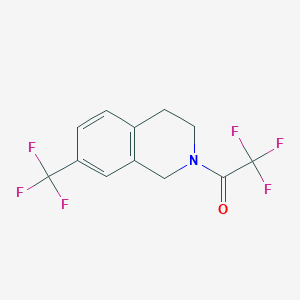![molecular formula C11H15BrN2O B1319086 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol is an organic compound that features a brominated pyridine ring attached to a piperidinol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol typically involves the bromination of a pyridine derivative followed by a coupling reaction with a piperidinol derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the pyridine ring. The brominated pyridine is then reacted with 4-Piperidinol in the presence of a suitable base and solvent to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation .
類似化合物との比較
1-[(6-chloro-2-pyridinyl)methyl]-4-Piperidinol: Similar structure but with a chlorine atom instead of bromine.
1-[(6-fluoro-2-pyridinyl)methyl]-4-Piperidinol: Contains a fluorine atom instead of bromine.
1-[(6-iodo-2-pyridinyl)methyl]-4-Piperidinol: Features an iodine atom instead of bromine.
Uniqueness: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents .
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
1-[(6-bromopyridin-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H15BrN2O/c12-11-3-1-2-9(13-11)8-14-6-4-10(15)5-7-14/h1-3,10,15H,4-8H2 |
InChIキー |
ZHRYIDALKIQQGW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)CC2=NC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B1319004.png)



![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)





![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)



